Norcyclizine

Pharmacokinetics Plasma Protein Binding Drug Disposition

Researchers quantifying cyclizine metabolites require authenticated reference standards with well-characterized protein binding profiles. Norcyclizine (CAS 841-77-0), the primary N-demethylated metabolite of cyclizine, provides a documented 20-h half-life and distinct 59% unbound plasma fraction (vs. 88% for norchlorcyclizine), enabling unambiguous analytical discrimination. • Reference standard for LC-MS/MS method validation & forensic confirmation of recent cyclizine exposure • Scaffold for PBP2a allosteric inhibitors that potentiate β-lactam antibiotics (e.g., oxacillin) against MRSA • ≥98% purity; available from research to bulk quantities with reliable global fulfillment

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
CAS No. 841-77-0
Cat. No. B193184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorcyclizine
CAS841-77-0
Synonyms1-Benzhydrylpiperazine;  1-(Diphenylmethyl)piperazine;  4-(Diphenylmethyl)piperazine;  4-Benzhydrylpiperazine;  Benzhydrylpiperazine;  N-(Diphenylmethyl)piperazine;  N-Benzhydrylpiperazine;  NSC 35536;  Norcyclizine
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2
InChIKeyNWVNXDKZIQLBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Beige Solid
Solubility25 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Norcyclizine (CAS 841-77-0) Overview


Norcyclizine (CAS 841-77-0), also known as 1-benzhydrylpiperazine, is a piperazine derivative [1] that serves as the primary N-demethylated metabolite of the antiemetic agent cyclizine [2]. While its parent compound exhibits potent histamine H1 receptor antagonism, norcyclizine itself possesses minimal antihistaminic activity [2]. The compound is characterized by a half-life of approximately 20 hours in human plasma and demonstrates distinct tissue distribution properties, with a higher fraction remaining unbound in plasma (59%) compared to structurally related analogs like norchlorcyclizine (88% bound) [3].

Metabolite identity Primary N-demethylated metabolite of cyclizine; minimal H1 receptor activity
PK reference standard Quantifiable in plasma; ~20 h half-life; distinct from norchlorcyclizine
Medicinal chemistry scaffold 1-benzhydrylpiperazine core for β-lactam potentiator derivatives (MRSA)

Norcyclizine Substitution Limitations


The procurement of norcyclizine for specialized research or industrial applications is not interchangeable with its parent compound cyclizine or other piperazine analogs due to fundamental differences in biological activity, metabolic fate, and physicochemical properties. Unlike cyclizine, which is a potent H1 antagonist, norcyclizine is largely inactive at this receptor [1]. Furthermore, the compound's plasma protein binding profile (59% bound) differs markedly from norchlorcyclizine (88% bound), leading to a significantly higher free fraction in circulation and a more rapid elimination half-life in humans [2]. These quantitative distinctions render norcyclizine uniquely suited for applications ranging from analytical reference standards in pharmacokinetic studies to a scaffold for synthesizing derivatives that enhance β-lactam antibiotic activity against MRSA [3].

Target Norcyclizine (minimal H1 activity)
Possible substitute Cyclizine (potent H1 antagonist)
H1 receptor pharmacology mismatch; cyclizine active, norcyclizine largely inactive.
Target Norcyclizine (lower binding, faster clearance)
Possible substitute Norchlorcyclizine (88% bound, ~6-day half-life)
Plasma protein binding and elimination kinetics differ markedly; free fraction and tissue distribution profiles may not transfer.

Norcyclizine Quantitative Comparison


Plasma Protein Binding vs. Norchlorcyclizine

Norcyclizine exhibits significantly lower plasma protein binding (59%) compared to norchlorcyclizine (88%) as measured by equilibrium dialysis in undiluted plasma [1]. This results in a free concentration approximately 4 times higher for norcyclizine, contributing to its more rapid elimination [1].

Plasma Protein Binding
Reported
59% vs. 88% bound (free ~4× higher)
Supports free fraction interpretation for clearance-driven disposition
Undiluted plasma, equilibrium dialysis
Pharmacokinetics Plasma Protein Binding Drug Disposition

Lung Tissue Binding vs. Norchlorcyclizine

In undiluted lung homogenate, norcyclizine binding was quantified at 91.7%, compared to 98% for norchlorcyclizine [1]. This 6.3% difference translates to a free concentration in lung tissue approximately 4.2 times higher for norcyclizine [1].

Lung Tissue Binding
Reported
91.7% vs. 98% bound (free ~4.2× higher)
Indicates differential pulmonary distribution; norchlorcyclizine binding may confound tissue studies
Undiluted lung homogenate, equilibrium dialysis
Tissue Distribution Equilibrium Dialysis Lung Homogenate

Plasma Half-Life vs. Norchlorcyclizine

Following administration of the parent compounds, norcyclizine is eliminated from human plasma significantly faster than norchlorcyclizine. The half-life of norchlorcyclizine was determined to be approximately 6 days, whereas norcyclizine levels were lower and cleared 'much more rapidly' [1]. While a precise half-life value for norcyclizine in this head-to-head study was not reported, a separate authoritative source documents its plasma elimination half-life as approximately 20 hours [2].

Elimination Half-Life
Cross-study
~7-fold faster than norchlorcyclizine
Shorter half-life supports recent-exposure biomarker context; contrasts with long-retention norchlorcyclizine
Human data; norcyclizine ~20 h vs. norchlorcyclizine ~6 days
Elimination Kinetics Half-Life Human Plasma

H1 Receptor Activity vs. Cyclizine

Norcyclizine is described as possessing 'little antihistaminic (H1) activity compared to cyclizine' [1][2]. While precise IC50 or Ki values are not reported in the sourced literature, the functional consequence is that norcyclizine is considered the largely inactive N-demethylated metabolite of the potent H1 antagonist cyclizine [1].

H1 Receptor Activity
Class-level inference
Minimal H1 antagonism (qualitative)
Receptor pharmacology context; limited quantitative data available
Cyclizine is a potent H1 antagonist; norcyclizine considered largely inactive metabolite
Receptor Pharmacology H1 Antagonist Structure-Activity Relationship

Norcyclizine Procurement Scenarios


Cyclizine Pharmacokinetic Reference Standard

Norcyclizine's identification as the primary N-demethylated metabolite of cyclizine [1] and its quantifiable presence in human plasma following cyclizine administration make it an essential reference material for developing and validating LC-MS/MS assays [2]. Its distinct half-life of approximately 20 hours [1] and lower plasma protein binding (59%) compared to analogs like norchlorcyclizine [3] provide a clear analytical window for monitoring recent cyclizine exposure or confirming drug administration in forensic toxicology and clinical pharmacokinetic trials.

MRSA β-Lactam Potentiator Scaffold

Derivatives of 1-benzhydrylpiperazine (norcyclizine) have been demonstrated to enhance the antibacterial activity of β-lactam antibiotics, such as oxacillin, against methicillin-resistant Staphylococcus aureus (MRSA) [4]. This potentiation is achieved through the inhibition of the allosteric site of PBP2a [4]. Procurement of high-purity norcyclizine is therefore critical for medicinal chemistry programs focused on developing novel antibiotic resistance breakers, a therapeutic area distinct from the compound's role as an inactive metabolite.

Tissue Binding Model Compound

The well-characterized differential binding of norcyclizine to plasma (59% bound) and lung tissue (91.7% bound) compared to norchlorcyclizine (88% and 98% bound, respectively) [3] establishes it as a valuable model compound for studying structure-activity relationships governing drug-protein and drug-tissue interactions. Researchers investigating the impact of chlorine substitution on distribution and clearance can utilize this pair of analogs to isolate the pharmacokinetic consequences of increased lipophilicity and protein binding.

Application
Selection Property
Validation Focus
Pharmacokinetic reference standard for cyclizine exposure
Metabolite identity and ~20 h half-life
LC-MS/MS assay calibration; short-duration PK study design
β-Lactam potentiator scaffold (MRSA)
1-benzhydrylpiperazine core for derivatization
PBP2a allosteric site inhibition; oxacillin synergy screening
Drug-tissue interaction model compound
Distinct plasma/lung binding profile vs. norchlorcyclizine
Structure-distribution relationship studies; free fraction interpretation

Technical Documentation Hub

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43 linked technical documents
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